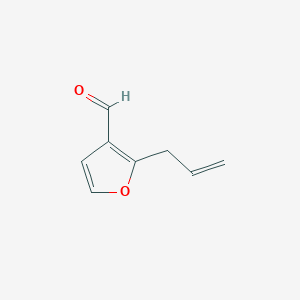![molecular formula C5H6ClN5 B13552029 1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride](/img/structure/B13552029.png)
1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride is a chemical compound belonging to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1H-1,2,3-triazolo[4,5-b]pyridine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .
化学反応の分析
Types of Reactions: 1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
科学的研究の応用
1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of pesticides, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
- 1H-1,2,3-triazolo[4,5-b]pyridine
- 1H-pyrazolo[3,4-b]pyridine
- 1H-1,2,3-triazole derivatives
Comparison: Compared to other similar compounds, 1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride exhibits unique properties such as higher stability, specific reactivity, and potential for diverse applications. Its unique structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
特性
分子式 |
C5H6ClN5 |
|---|---|
分子量 |
171.59 g/mol |
IUPAC名 |
2H-triazolo[4,5-b]pyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C5H5N5.ClH/c6-3-1-4-5(7-2-3)9-10-8-4;/h1-2H,6H2,(H,7,8,9,10);1H |
InChIキー |
NTRBJTHWRODEEO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=NNN=C21)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


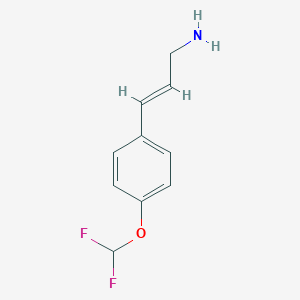
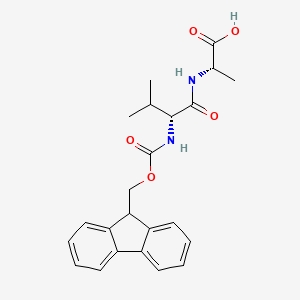
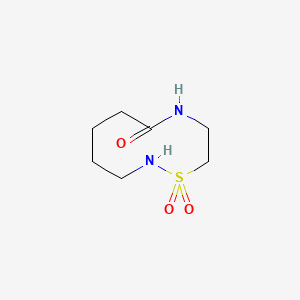

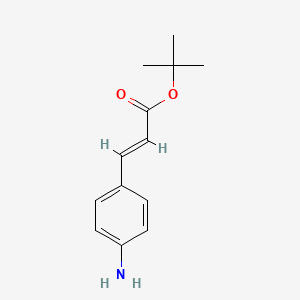
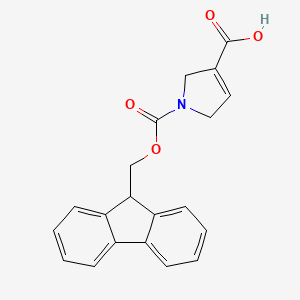

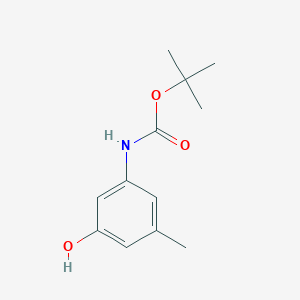

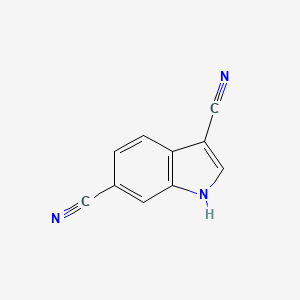

![(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride](/img/structure/B13552001.png)

